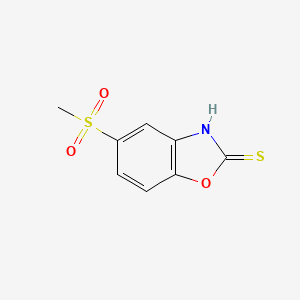
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring substituted with a methylsulfonyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methylsulfonyl chloride to form the intermediate 2-(methylsulfonyl)phenol. This intermediate is then reacted with carbon disulfide and a base to form the desired benzoxazole ring with a thiol group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of thioether derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. For example, its thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfonyl)-1,3-benzoxazole: Lacks the thiol group, which may reduce its reactivity in certain biological applications.
2-Mercaptobenzoxazole: Contains a thiol group but lacks the methylsulfonyl group, which may affect its solubility and stability.
5-(Methylthio)-1,3-benzoxazole: Contains a methylthio group instead of a methylsulfonyl group, which may alter its chemical reactivity.
Uniqueness
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a methylsulfonyl group and a thiol group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
93614-45-0 |
|---|---|
Molekularformel |
C8H7NO3S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
5-methylsulfonyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H7NO3S2/c1-14(10,11)5-2-3-7-6(4-5)9-8(13)12-7/h2-4H,1H3,(H,9,13) |
InChI-Schlüssel |
YIUOCEAZIWPODI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















